REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N+:4]([CH3:7])([CH3:6])[CH3:5].[C:8]([OH:20])(=[O:19])[CH2:9][C:10]([CH2:15][C:16]([OH:18])=[O:17])([C:12]([OH:14])=[O:13])[OH:11]>[Cl-].OCC[N+](C)(C)C>[C:8]([O-:20])(=[O:19])[CH2:9][C:10]([CH2:15][C:16]([O-:18])=[O:17])([C:12]([O-:14])=[O:13])[OH:11].[OH:1][CH2:2][CH2:3][N+:4]([CH3:7])([CH3:6])[CH3:5].[OH:1][CH2:2][CH2:3][N+:4]([CH3:7])([CH3:6])[CH3:5].[OH:1][CH2:2][CH2:3][N+:4]([CH3:7])([CH3:6])[CH3:5] |f:2.3,4.5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].OCC[N+](C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
choline citrate
|
Type
|
product
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].OCC[N+](C)(C)C.OCC[N+](C)(C)C.OCC[N+](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |